molecular formula C4Br2Cl2F6 B6595625 1,2-Dibromo-3,4-dichlorohexafluorobutane CAS No. 375-27-9

1,2-Dibromo-3,4-dichlorohexafluorobutane

Cat. No.: B6595625
CAS No.: 375-27-9
M. Wt: 392.74 g/mol
InChI Key: FCMYQABQAFPAEV-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4-dichlorohexafluorobutane is a halogenated organic compound with the molecular formula C4Br2Cl2F6 It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly halogenated molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3,4-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific conditions to achieve the desired product.

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,4-dichlorohexafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce less or more complex fluorinated compounds, respectively.

Scientific Research Applications

1,2-Dibromo-3,4-dichlorohexafluorobutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,4-dichlorohexafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,3-dichlorohexafluorobutane
  • 1,2-Dibromo-1,1,2,3,4,4-hexafluorobutane
  • 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane

Uniqueness

1,2-Dibromo-3,4-dichlorohexafluorobutane is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,2-dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2Cl2F6/c5-1(9,3(6,11)12)2(7,10)4(8,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMYQABQAFPAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(F)Br)(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681078
Record name 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-27-9
Record name 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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